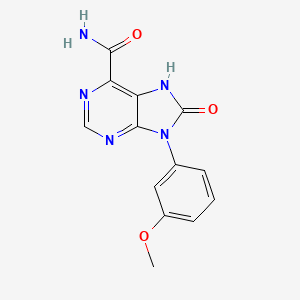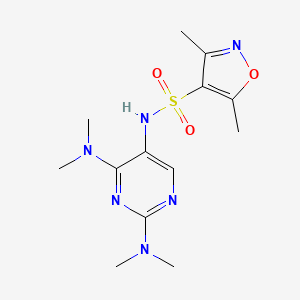
(2R)-2-(Oxan-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Oxan-3-yl)propan-1-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as (R)-3-Aminomethyltetrahydrofuran and has a chemical formula of C6H13NO. In
Mécanisme D'action
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-amine is not well understood. However, it has been reported that this compound can act as a nucleophile and can undergo reactions with various electrophiles. This property of (2R)-2-(Oxan-3-yl)propan-1-amine makes it a useful building block for the synthesis of bioactive compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(Oxan-3-yl)propan-1-amine have not been extensively studied. However, it has been reported that this compound can inhibit the activity of DPP-4, which is an enzyme that plays a role in glucose metabolism. DPP-4 inhibitors have been used in the treatment of type 2 diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (2R)-2-(Oxan-3-yl)propan-1-amine for lab experiments include its relatively simple synthesis method and its potential as a building block for the synthesis of bioactive compounds. However, the limitations of this compound include its limited availability and its lack of extensive studies on its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of (2R)-2-(Oxan-3-yl)propan-1-amine. One direction is the synthesis of new bioactive compounds using (2R)-2-(Oxan-3-yl)propan-1-amine as a building block. Another direction is the study of the biochemical and physiological effects of this compound in various biological systems. Additionally, the development of new synthesis methods for (2R)-2-(Oxan-3-yl)propan-1-amine could increase its availability and facilitate its use in scientific research.
Conclusion:
In conclusion, (2R)-2-(Oxan-3-yl)propan-1-amine is a chemical compound that has potential applications in scientific research. Its relatively simple synthesis method and potential as a building block for the synthesis of bioactive compounds make it a useful tool for researchers. However, further studies are needed to fully understand its biochemical and physiological effects, and to develop new synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of (2R)-2-(Oxan-3-yl)propan-1-amine involves the reaction of 3-chloropropan-1-ol with tetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield (2R)-2-(Oxan-3-yl)propan-1-amine. This synthesis method has been reported in the literature and has been used in various scientific studies.
Applications De Recherche Scientifique
(2R)-2-(Oxan-3-yl)propan-1-amine has been studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of various bioactive compounds such as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors have been used in the treatment of type 2 diabetes and other metabolic disorders. (2R)-2-(Oxan-3-yl)propan-1-amine has also been used in the synthesis of compounds that have potential anti-cancer activity.
Propriétés
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMASEMXPVHULRJ-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxan-3-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2745834.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745835.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2745836.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745838.png)
![N-(3-(difluoromethoxy)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2745839.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)



![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)